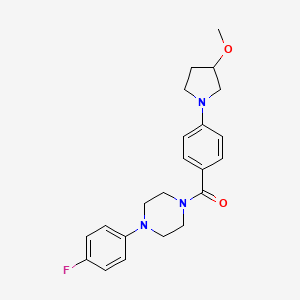

![molecular formula C13H23ClN2O2 B2385020 Allyl-2,9-Diazaspiro[5.5]undecan-9-carboxylat-Hydrochlorid CAS No. 2007909-58-0](/img/structure/B2385020.png)

Allyl-2,9-Diazaspiro[5.5]undecan-9-carboxylat-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

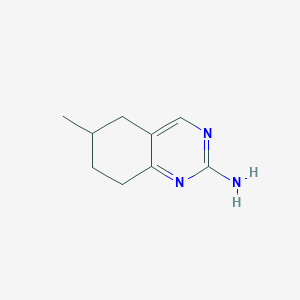

Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is a chemical compound with the molecular formula C13H23ClN2O2 . It appears as a white to yellow solid .

Molecular Structure Analysis

The molecular structure of Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is characterized by a diazaspiro[5.5]undecane core, which is a bicyclic structure containing two nitrogen atoms .Physical And Chemical Properties Analysis

Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is a white to yellow solid . Its molecular formula is C13H23ClN2O2, and it has a molecular weight of 274.79 .Wirkmechanismus

DUAC works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, DUAC increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.

Biochemical and Physiological Effects:

DUAC has been shown to have a number of biochemical and physiological effects, including increased levels of acetylcholine in the brain, improved cognitive function and memory, and reduced inflammation in the brain. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.

Vorteile Und Einschränkungen Für Laborexperimente

DUAC has a number of advantages for lab experiments, including its potency and selectivity for acetylcholinesterase inhibition, as well as its ability to cross the blood-brain barrier. However, DUAC also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.

Zukünftige Richtungen

There are a number of future directions for research on DUAC, including studies on its potential therapeutic uses in neurodegenerative diseases, as well as investigations into its mechanisms of action and potential side effects. Other potential areas of research include the development of new DUAC derivatives with improved properties and the investigation of DUAC's effects on other neurotransmitter systems in the brain.

In conclusion, allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride, or DUAC, is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases, and has a number of advantages and limitations for lab experiments. There are a number of future directions for research on DUAC, including investigations into its potential therapeutic uses and mechanisms of action.

Synthesemethoden

DUAC is synthesized through a multi-step process that involves the reaction of allylamine with a cyclic ketone to form a spirocyclic intermediate. This intermediate is then reacted with an N-carboxyanhydride to form the final product, allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride.

Wissenschaftliche Forschungsanwendungen

γ-Aminobuttersäure-Rezeptor vom Typ A (GABAAR)-Antagonisten

Die auf 3,9-Diazaspiro[5.5]undecan basierenden Verbindungen wurden als potente kompetitive γ-Aminobuttersäure-Rezeptor vom Typ A (GABAAR)-Antagonisten beschrieben, die eine geringe Permeabilität der Zellmembran aufweisen . Dies macht sie zu vielversprechenden Leitstrukturen für die periphere GABAAR-Inhibition .

Immunmodulatorische Wirkung

Es wurde gezeigt, dass diese Verbindungen die Hemmung der T-Zell-Proliferation wirksam aufheben, was eine Plattform bietet, um das immunmodulatorische Potenzial für diese Klasse von Verbindungen zu untersuchen .

Behandlung von Fettleibigkeit

Verbindungen, die auf dem 1,9-Diazaspiro[5.5]undecan-Gerüst basieren, wurden zur Behandlung von Fettleibigkeit eingesetzt .

Schmerzlinderung

Diese Verbindungen wurden auch zur Schmerzlinderung eingesetzt .

Behandlung verschiedener Erkrankungen des Immunsystems

Die 1,9-Diazaspiro[5.5]undecan-haltigen Verbindungen wurden zur Behandlung verschiedener Erkrankungen des Immunsystems eingesetzt .

Zellsignalisierung

Diese Verbindungen wurden in der Zellsignalisierung eingesetzt .

Behandlung von Herz-Kreislauf-Erkrankungen

Die 1,9-Diazaspiro[5.5]undecan-haltigen Verbindungen wurden zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt .

Behandlung von psychotischen Störungen

Diese Verbindungen wurden zur Behandlung von psychotischen Störungen eingesetzt .

Eigenschaften

IUPAC Name |

prop-2-enyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2.ClH/c1-2-10-17-12(16)15-8-5-13(6-9-15)4-3-7-14-11-13;/h2,14H,1,3-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETURXMFMQGUPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC2(CCCNC2)CC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

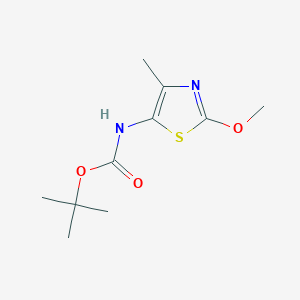

![(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384938.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2384940.png)

![3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one](/img/structure/B2384943.png)

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2384946.png)

![1-(Hydroxymethyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2384951.png)

![3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide](/img/structure/B2384952.png)

![2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B2384953.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2384957.png)